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  • Product: 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride
  • CAS: 1445951-90-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Aminocyclobutyl)piperidin-2-one Hydrochloride

Abstract This technical guide presents a comprehensive overview of a proposed synthetic pathway for 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride, a novel chemical entity with potential applications as a constrained...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive overview of a proposed synthetic pathway for 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride, a novel chemical entity with potential applications as a constrained diamine building block in drug discovery. Given the absence of a direct published synthesis for this specific molecule, this document outlines a robust and scientifically grounded protocol based on well-established chemical transformations. The guide provides a detailed, step-by-step methodology, an in-depth discussion of the chemical principles and rationale behind the chosen route, and a predictive analysis of the analytical characterization of the final compound. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and medicinal chemistry.

Introduction: The Rationale for 1-(3-Aminocyclobutyl)piperidin-2-one Hydrochloride

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. Saturated heterocyclic scaffolds are of particular interest due to their ability to introduce three-dimensional complexity, which can lead to more specific interactions with biological targets. The cyclobutane ring, in particular, serves as a valuable bioisostere for larger or more flexible groups, offering a degree of conformational constraint that can be advantageous in optimizing ligand-receptor binding.

1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride combines the rigid cyclobutane moiety with a piperidin-2-one (a delta-lactam) core. This unique architecture presents a constrained 1,3-diamine synthon, a structural motif that is highly sought after in the design of protease inhibitors, GPCR modulators, and other therapeutic agents. The hydrochloride salt form is anticipated to enhance the compound's stability and aqueous solubility, facilitating its handling and formulation.

This guide provides a proposed synthetic route to this promising building block, leveraging a key reductive amination reaction. The subsequent sections will detail the synthetic strategy, experimental protocols, and expected analytical characterization.

Proposed Synthetic Pathway

The proposed synthesis of 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride is a multi-step process commencing with commercially available starting materials. The key strategic bond formation is the C-N linkage between the piperidin-2-one nitrogen and the cyclobutane ring, which can be efficiently achieved through reductive amination.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 3-Aminocyclobutanone hydrochloride B tert-Butyl (3-oxocyclobutyl)carbamate A->B  Boc Protection   D tert-Butyl (3-(2-oxopiperidin-1-yl)cyclobutyl)carbamate B:e->D:w  Reductive Amination   C Piperidin-2-one (δ-Valerolactam) C:e->D:w E 1-(3-Aminocyclobutyl)piperidin-2-one D->E  Boc Deprotection   F 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride (Target) E->F  Salt Formation   Reductive_Amination_Mechanism cluster_0 Mechanism of Reductive Amination Ketone BocHN-(C4H5)=O Iminium BocHN-(C4H5)=N+(H)-(C5H8)=O Ketone->Iminium + Lactam, -H2O Lactam HN-(C5H8)=O Lactam->Iminium Product BocHN-(C4H5)-N-(C5H8)=O Iminium->Product + “H-” Reducer [NaBH(OAc)3] Hydride “H-” Reducer->Hydride Hydride->Iminium

Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the hypothesized mechanism of action for the novel compound, 1-(3-Aminocyclobutyl)piperidin-2-one h...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. Based on structural analogy to known pharmacophores, we postulate that this molecule functions as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This guide will provide a comprehensive overview of the scientific rationale supporting this hypothesis, a detailed exploration of the DPP-4 enzymatic pathway, and a series of robust experimental protocols designed to rigorously validate the proposed mechanism. The insights contained herein are intended to empower research and development teams to efficiently advance the characterization of this promising compound.

Introduction and Compound Overview

1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride is a synthetic small molecule featuring a piperidin-2-one core substituted with a 3-aminocyclobutyl group. The piperidine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of clinically approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] The presence of the aminocyclobutyl moiety introduces a key basic nitrogen atom, which is a common feature in ligands that interact with the active sites of various enzymes. While direct biological data for this specific molecule is not yet publicly available, its structural components strongly suggest a potential interaction with Dipeptidyl Peptidase-4 (DPP-4).

The Hypothesized Mechanism of Action: DPP-4 Inhibition

We hypothesize that 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride acts as a competitive inhibitor of the serine protease DPP-4. This enzyme plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[5][6] This mechanism is the cornerstone of the "gliptin" class of drugs used in the management of type 2 diabetes mellitus.[5][7]

The Role of DPP-4 in Glucose Metabolism

DPP-4 is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[3][4] Its primary physiological substrates in the context of glucose regulation are the incretin hormones GLP-1 and GIP. These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. The enzymatic action of DPP-4 rapidly degrades GLP-1 and GIP, thus terminating their insulinotropic effects.

Therapeutic Rationale for DPP-4 Inhibition

Inhibition of DPP-4 preserves the circulating levels of active GLP-1 and GIP.[4] This leads to several beneficial downstream effects for glycemic control:

  • Enhanced Insulin Secretion: Increased levels of active incretins stimulate the pancreas to release more insulin in response to elevated blood glucose.

  • Suppressed Glucagon Secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]

  • Delayed Gastric Emptying: GLP-1 can also slow the rate at which food leaves the stomach, contributing to a feeling of satiety and reducing postprandial glucose excursions.

The following diagram illustrates the proposed signaling pathway:

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release stimulates GLP-1/GIP (Active) GLP-1/GIP (Active) Incretin Release->GLP-1/GIP (Active) Insulin Secretion Insulin Secretion GLP-1/GIP (Active)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1/GIP (Active)->Glucagon Secretion inhibits DPP-4 DPP-4 GLP-1/GIP (Active)->DPP-4 substrate Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-4->GLP-1/GIP (Inactive) inactivates 1-(3-Aminocyclobutyl)piperidin-2-one 1-(3-Aminocyclobutyl) piperidin-2-one 1-(3-Aminocyclobutyl)piperidin-2-one->DPP-4 inhibits

Caption: Proposed mechanism of DPP-4 inhibition by 1-(3-Aminocyclobutyl)piperidin-2-one.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride is a DPP-4 inhibitor, a multi-tiered experimental approach is recommended. This will progress from in vitro enzymatic assays to cell-based functional assessments.

Tier 1: In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound on purified DPP-4 enzyme and to quantify its potency (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride (test compound)

    • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

    • DMSO for compound dilution

    • 384-well black microplates

    • Fluorescence plate reader

  • Experimental Protocol:

    • Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

    • In the microplate, add 2 µL of the diluted compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a background control.

    • Add 20 µL of DPP-4 enzyme solution (at a pre-determined optimal concentration) to all wells except the background controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over a period of 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundDPP-4 IC50 (nM)
1-(3-Aminocyclobutyl)piperidin-2-one HClTo be determined
Sitagliptin (Positive Control)Expected: low nM
Tier 2: Cell-Based Incretin Stabilization Assay

Objective: To assess the ability of the compound to inhibit DPP-4 activity in a cellular context and thereby prevent the degradation of endogenous or exogenous GLP-1.

Methodology:

  • Cell Line: Use a cell line that expresses DPP-4, such as Caco-2 or a transfected HEK293 cell line.

  • Experimental Protocol:

    • Seed the cells in a 96-well plate and grow to confluency.

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of the test compound and controls for 1 hour.

    • Add a known concentration of active GLP-1 (7-36) amide to the wells.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect the cell culture supernatant.

    • Measure the concentration of active GLP-1 remaining in the supernatant using a specific ELISA kit.

    • Calculate the percent protection of GLP-1 from degradation at each compound concentration.

    • Determine the EC50 value for GLP-1 stabilization.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Purified DPP-4 Purified DPP-4 Fluorescence Assay Fluorescence Assay Purified DPP-4->Fluorescence Assay Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Fluorescence Assay Test Compound 1-(3-Aminocyclobutyl) piperidin-2-one Test Compound->Fluorescence Assay IC50 Determination IC50 Determination Fluorescence Assay->IC50 Determination EC50 Determination EC50 Determination IC50 Determination->EC50 Determination Correlate DPP-4 Expressing Cells DPP-4 Expressing Cells GLP-1 Stabilization Assay GLP-1 Stabilization Assay DPP-4 Expressing Cells->GLP-1 Stabilization Assay Active GLP-1 Active GLP-1 Active GLP-1->GLP-1 Stabilization Assay Test Compound_Cell 1-(3-Aminocyclobutyl) piperidin-2-one Test Compound_Cell->GLP-1 Stabilization Assay ELISA for Active GLP-1 ELISA for Active GLP-1 GLP-1 Stabilization Assay->ELISA for Active GLP-1 ELISA for Active GLP-1->EC50 Determination

Caption: A tiered experimental workflow for validating DPP-4 inhibition.

Conclusion and Future Directions

The structural features of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride provide a strong scientific basis for hypothesizing its mechanism of action as a DPP-4 inhibitor. The experimental framework outlined in this guide offers a clear and robust path to validating this hypothesis. Successful confirmation of DPP-4 inhibition would position this compound as a potential therapeutic agent for type 2 diabetes and would warrant further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies in diabetic animal models, and comprehensive safety and toxicology assessments.

References

  • Brieflands. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors.
  • Biomedical and Pharmacology Journal. (2008).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Google Patents. (n.d.).
  • MedchemExpress.com. (n.d.). 3-Amino-2-piperidinone (Synonyms: Cyclo-ornithine).
  • lookchem.com. (n.d.). Cas 92235-39-7,(S)-3-BOC-AMINO-2-PIPERIDONE.
  • Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PMC.
  • MDPI. (2023).
  • PubChem. (n.d.). Substituted 3-((3-aminophenyl)amino)
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Systematic Reviews in Pharmacy. (2020).
  • ChemicalBook. (2025). (S)-3-aminopiperidin-2-one Hydrochloride.
  • MySkinRecipes. (n.d.).
  • MySkinRecipes. (n.d.). Piperidin-3-one hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Amino-1-Boc-piperidine.
  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride.
  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421).

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the initial investigation of the novel compound, 1-(3-Aminocyclobutyl)piperidin-2-one h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the novel compound, 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. Due to the limited publicly available data on this specific molecule, this document outlines a scientifically-driven approach to identifying and validating its potential therapeutic targets. By leveraging structure-activity relationships of its core components—the piperidin-2-one scaffold and the aminocyclobutyl moiety—we hypothesize that this compound may exhibit activity as a modulator of Beta-secretase (BACE1) and the Sigma-1 receptor (S1R), both of which are implicated in a range of central nervous system (CNS) disorders. This guide presents detailed, self-validating experimental protocols for target engagement and functional activity, complete with data interpretation guidelines and visual workflows, to empower researchers in their exploration of this promising chemical entity.

Introduction: Deconstructing 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[1] The piperidin-2-one (or δ-valerolactam) core, a cyclic amide, offers a rigid backbone that can be strategically functionalized to interact with specific biological targets.[2] The introduction of a 3-aminocyclobutyl group provides a constrained, three-dimensional element that can enhance binding affinity, selectivity, and pharmacokinetic properties.[3] The hydrochloride salt form of the compound enhances its solubility and stability for experimental use.

Given the prevalence of piperidine derivatives in neuropharmacology, it is plausible that 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride possesses activity within the CNS. This guide will focus on two high-potential, yet distinct, therapeutic targets: the enzyme BACE1, a key player in Alzheimer's disease pathology, and the Sigma-1 receptor, a unique chaperone protein involved in cellular stress responses and various neurological conditions.[4][5]

Hypothesized Therapeutic Target 1: Beta-secretase (BACE1)

Rationale for BACE1 as a Potential Target

Beta-secretase (BACE1) is an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[6] Inhibition of BACE1 is a well-established therapeutic strategy for reducing Aβ levels.[2] Several piperidine-based compounds have been investigated as BACE1 inhibitors, suggesting that the piperidin-2-one core of our topic compound could serve as a suitable scaffold for binding to the BACE1 active site.[7][8] Furthermore, the aminocyclobutyl moiety could potentially form key interactions within the enzyme's binding pocket.

Experimental Workflow for BACE1 Target Validation

The following workflow outlines a systematic approach to determine if 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride acts as a BACE1 inhibitor.

BACE1_Workflow cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action A BACE1 Inhibitor Screening Assay (FRET) B Determine IC50 A->B If active C Cell-Based Aβ Production Assay A->C Confirm cellular efficacy E Enzyme Kinetics Study B->E Characterize inhibition D Cytotoxicity Assay C->D Assess cell health

Caption: Experimental workflow for the validation of BACE1 inhibition.

Detailed Experimental Protocols

This protocol provides a method for the initial screening of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride for BACE1 inhibitory activity using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • BACE1 Inhibitor Screening Assay Kit (e.g., Abcam ab133072 or Cayman Chemical Item No. 700070)[3][9]

  • 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at 335-345 nm and emission at 485-510 nm

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate

  • BACE1 assay buffer

  • Known BACE1 inhibitor (positive control)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Setup:

    • Background Wells: Add 95 µl of Assay Buffer and 2.5 µl of DMSO to three wells.[3]

    • 100% Initial Activity Wells (Negative Control): Add 92.5 µl of Assay Buffer, 2.5 µl of diluted BACE1 enzyme, and 2.5 µl of DMSO to three wells.[3]

    • Positive Control Wells: Add 92.5 µl of Assay Buffer, 2.5 µl of diluted BACE1 enzyme, and 2.5 µl of the known BACE1 inhibitor to three wells.

    • Test Compound Wells: Add 92.5 µl of Assay Buffer, 2.5 µl of diluted BACE1 enzyme, and 2.5 µl of each concentration of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride to triplicate wells.[3]

  • Reaction Initiation: Initiate the reactions by adding 2.5 µl of the BACE1 substrate to all wells.[3]

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at the specified wavelengths.

Data Analysis:

  • Subtract the average background fluorescence from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_Test_Compound / Fluorescence_Negative_Control)] * 100

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The half-maximal inhibitory concentration of the compound.
Positive Control Should show significant inhibition of BACE1 activity.
Negative Control Represents 100% BACE1 activity.

This protocol assesses the ability of the compound to inhibit BACE1 activity in a cellular context by measuring the production of amyloid-beta.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP

  • Cell culture medium and supplements

  • 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

  • Lysis buffer

  • Aβ40/42 ELISA kit

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Plate the APP-overexpressing cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride for 24-48 hours. Include a vehicle control (DMSO).

  • Sample Collection:

    • Collect the conditioned media from each well.

    • Lyse the cells and collect the cell lysates.

  • Aβ Quantification:

    • Measure the concentration of Aβ40 and Aβ42 in the conditioned media and cell lysates using the ELISA kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in the cell lysates using the BCA assay.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein concentration for each sample.

    • Calculate the percent reduction in Aβ production for each treatment condition compared to the vehicle control.

Hypothesized Therapeutic Target 2: Sigma-1 Receptor (S1R)

Rationale for S1R as a Potential Target

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[10] It is involved in a wide range of cellular processes, including the modulation of ion channels, cellular stress responses, and neuronal plasticity.[5] S1R ligands have shown therapeutic potential in various CNS disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[4] The piperidine scaffold is a common feature in many known S1R ligands. The aminocyclobutyl group of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride could provide the necessary structural rigidity and orientation of the amine to interact favorably with the S1R binding site.

Experimental Workflow for S1R Target Validation

The following workflow provides a structured approach to investigate the interaction of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride with the Sigma-1 receptor.

S1R_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Cellular Phenotype A Radioligand Binding Assay B Determine Ki A->B If binding observed C Functional Assay (e.g., Ca2+ flux) A->C Confirm functional relevance E Neurite Outgrowth Assay B->E Investigate cellular effects D Determine agonist/antagonist profile C->D

Caption: Experimental workflow for the validation of Sigma-1 receptor modulation.

Detailed Experimental Protocols

This protocol determines the binding affinity of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride to the Sigma-1 receptor using a competitive radioligand binding assay.[11][12]

Materials:

  • Guinea pig brain membranes (rich in S1R)

  • [³H]-(+)-Pentazocine (S1R-selective radioligand)

  • 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

  • Haloperidol (for defining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µl:

    • Total Binding: Guinea pig brain membranes, [³H]-(+)-pentazocine, and binding buffer.

    • Non-specific Binding: Guinea pig brain membranes, [³H]-(+)-pentazocine, and a high concentration of haloperidol.

    • Competitive Binding: Guinea pig brain membranes, [³H]-(+)-pentazocine, and varying concentrations of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the logarithm of the concentration of the test compound.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
Ki The binding affinity of the test compound for the Sigma-1 receptor.
IC50 The concentration of the test compound that displaces 50% of the radioligand.

This protocol assesses the functional activity of the compound as a potential S1R agonist or antagonist by measuring its effect on intracellular calcium mobilization.

Materials:

  • A suitable cell line expressing S1R (e.g., PC12 cells)

  • Fluo-4 AM calcium indicator dye

  • Known S1R agonist (e.g., (+)-pentazocine)

  • Known S1R antagonist (e.g., NE-100)

  • 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

  • Fluorescence plate reader with calcium imaging capabilities

Procedure:

  • Cell Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Agonist Mode:

    • Treat the cells with varying concentrations of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride.

    • Measure the change in intracellular calcium levels over time.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride.

    • Stimulate the cells with a known S1R agonist.

    • Measure the change in intracellular calcium levels.

Data Analysis:

  • Agonist Activity: A dose-dependent increase in intracellular calcium suggests agonist activity.

  • Antagonist Activity: A dose-dependent inhibition of the agonist-induced calcium response suggests antagonist activity.

Synthesis of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

A general synthetic approach could involve the reductive amination of a suitable N-protected 3-oxocyclobutyl amine with piperidin-2-one, followed by deprotection and salt formation. The specific reagents and reaction conditions would require optimization in a laboratory setting. Researchers may refer to literature on the synthesis of related N-substituted piperidinones and aminocyclobutane derivatives for guidance.[13]

Conclusion and Future Directions

This technical guide provides a foundational research plan for elucidating the therapeutic potential of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. By focusing on two high-probability targets, BACE1 and the Sigma-1 receptor, researchers can efficiently screen for and validate biological activity. The detailed protocols and workflows presented herein are designed to be robust and adaptable, enabling a thorough initial characterization of this novel compound.

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's activity against a panel of related enzymes and receptors to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant animal models of Alzheimer's disease or other CNS disorders.

  • Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic approach outlined in this guide will facilitate a comprehensive understanding of the pharmacological properties of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride and its potential as a lead compound for the development of new therapeutics for neurological disorders.

References

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34. 1–1.34. 21. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • Wikipedia. (2023, December 1). 2-Piperidinone. [Link]

  • Vassar, R. (2024, March 8). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJDementia. [Link]

  • Pottoo, F. H., et al. (2021). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & medicinal chemistry, 31, 115967. [Link]

  • Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS chemical neuroscience, 14(15), 2743–2760. [Link]

  • Chetsadaporn, S., et al. (2020). BACE1 Inhibitor, Neuroprotective, and Neuritogenic Activities of Melatonin Derivatives. Molecules (Basel, Switzerland), 25(23), 5701. [Link]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in pharmacology, 11, 584539. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 61(4), 383–418. [Link]

  • Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules (Basel, Switzerland), 28(18), 6537. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

Foreword: Charting a Course for a Novel Candidate The molecule 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride, hereafter referred to as "Compound X," represents a novel chemical entity. Its structure is distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Candidate

The molecule 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride, hereafter referred to as "Compound X," represents a novel chemical entity. Its structure is distinguished by the piperidine ring, a scaffold renowned in medicinal chemistry for conferring favorable pharmacokinetic properties and serving as a cornerstone for numerous approved therapeutics.[1] The presence of a lactam moiety and an aminocyclobutyl group provides distinct chemical handles for potential interactions with a variety of biological targets.

This document serves not as a report on existing data, but as a strategic and technical guide for the initial in vitro evaluation of Compound X. As Senior Application Scientist, the framework outlined herein is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear vector for decision-making in the early stages of drug discovery. We will proceed from foundational characterization to broad-based screening and subsequent hit validation, explaining the causality behind each experimental choice to build a comprehensive biological profile of this promising new molecule.

Section 1: Foundational Integrity - Compound Qualification

Before any biological assessment, the integrity of the test article must be unequivocally established. The validity of all subsequent data is contingent upon the quality, purity, and solubility of Compound X.

Physicochemical & Purity Analysis

A battery of standard analytical techniques is required to confirm the identity and purity of the compound. The objective is to ensure that any observed biological activity is attributable to Compound X and not to impurities or degradation products.

Table 1: Compound X Quality Control Specifications

Test Method Specification Hypothetical Result
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MS Structure consistent with 1-(3-aminocyclobutyl)piperidin-2-one Conforms
Purity HPLC-UV (214 nm) ≥98.0% 99.2%
Residual Solvent GC-HS Per ICH Q3C Guidelines Conforms

| Water Content | Karl Fischer Titration | ≤1.0% | 0.3% |

Solubility Profiling: The Gateway to Biological Assays

Assessing the solubility of Compound X in aqueous and organic solvents is critical for preparing accurate stock solutions and preventing compound precipitation in assays, a common source of artifacts.[2] A kinetic solubility assay in phosphate-buffered saline (PBS) and Dimethyl Sulfoxide (DMSO) is the first step.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Preparation: Prepare a high-concentration stock solution of Compound X in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4) to achieve a range of final concentrations (e.g., 200 µM down to 1.56 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, a level tolerated by most cell-based assays.[2]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Precipitation Analysis: Measure the turbidity of each well using a nephelometer or by analyzing the samples in a high-throughput plate reader at ~620 nm. The lowest concentration showing significant precipitation is deemed the kinetic solubility limit.

  • Causality: This step is crucial because undissolved compound can scatter light, interfere with optical readouts, and lead to false-positive results. Knowing the solubility limit dictates the maximum concentration usable in subsequent screening assays.

Section 2: The Screening Cascade - From Broad Inquiry to Focused Investigation

Our screening strategy is designed as a funnel, beginning with a wide-net approach to detect any biological activity, followed by progressively more focused assays to identify the mechanism of action and confirm on-target effects. This structured workflow ensures resources are allocated efficiently to the most promising activities.

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// Edges QC -> Primary; Primary -> Phenotypic [label="Broad-Based"]; Primary -> Target [label="Hypothesis-Driven"]; {Phenotypic, Target} -> Data; Data -> Confirm [label="Nominate Hits"]; Confirm -> Dose; Dose -> Secondary [label="Confirm Potency"]; } } Caption: High-level workflow for the in vitro screening of Compound X.

Primary Screening: Casting a Wide Net

The initial goal is to determine if Compound X possesses any biological activity at a high concentration (e.g., 10-30 µM). We will employ a dual-pronged approach: a broad phenotypic screen and a focused target-based screen.

A. Phenotypic Screening: Unbiased Discovery

Phenotypic screening measures the effect of a compound on cell behavior (e.g., viability, proliferation) without a preconceived hypothesis about the specific molecular target.[3][4] This approach is powerful for discovering unexpected activities.

  • Assay of Choice: Cell Viability/Cytotoxicity Screen.

  • Rationale: This is one of the most common and informative initial assays in drug discovery.[5] It provides a rapid assessment of whether the compound affects fundamental cellular processes.

  • Cell Panel: A diverse panel of cancer cell lines (e.g., NCI-60) and a non-cancerous cell line (e.g., primary fibroblasts or an immortalized epithelial line) should be used to identify potential selectivity.[5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well format but is scalable to 384-well plates for higher throughput.

  • Cell Plating: Seed cells in 96-well, clear-bottom, white-walled plates at a pre-determined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a working solution of Compound X. Add the compound to the appropriate wells to achieve a final concentration of 20 µM.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1%). This is the 0% inhibition control.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., 1 µM Staurosporine). This is the 100% inhibition control.

    • Blank Control: Wells containing only cell culture medium (no cells) to measure background signal.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.

  • Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle and positive controls. Calculate the percent inhibition for Compound X in each cell line. A "hit" is typically defined as >50% inhibition.

B. Target-Based Screening: Hypothesis-Driven Inquiry

Based on the piperidine scaffold, which is prevalent in kinase and protease inhibitors, a parallel screen against a panel of representative enzymes is a logical, hypothesis-driven approach.[4]

  • Assay of Choice: A commercially available kinase panel (e.g., a diversity panel of ~50 kinases).

  • Rationale: This provides a rapid and cost-effective way to determine if Compound X interacts with a well-defined and highly "druggable" target class. Enzyme assays are foundational for identifying inhibitors and activators.[3]

Section 3: Hit Validation and Potency Determination

Any "hit" from the primary screen is considered provisional until confirmed through a rigorous validation process. This step is critical to eliminate false positives and focus resources on genuine biological activity.[6]

Hit Confirmation

The first step is to re-test the initial hits using a freshly prepared sample of Compound X to rule out issues with the original sample or plating errors.

Dose-Response Analysis

Once a hit is confirmed, the next step is to determine its potency by generating a dose-response curve. This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 2: Hypothetical Dose-Response Data for Compound X against Pancreatic Cancer Cell Line PANC-1

Concentration (µM) % Inhibition
100 98.5
30 92.1
10 78.4
3 51.2
1 23.6
0.3 8.9
0.1 1.5

| Calculated IC₅₀ | 2.9 µM |

// Node Definitions Hit [label="Primary Hit Identified\n(>50% Inhibition @ 20 µM)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Confirm [label="Re-test with Fresh Compound", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Dose [label="Generate 8-Point\nDose-Response Curve", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Potency [label="Is IC50 < 10 µM?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Advance [label="Advance to Secondary Assays", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Deprioritize [label="Deprioritize / Resynthesize Analogs", fillcolor="#5F6368", fontcolor="#FFFFFF", color="#5F6368"];

// Edges Hit -> Confirm; Confirm -> Dose [label="Confirmed"]; Dose -> Potency; Potency -> Advance [label="Yes"]; Potency -> Deprioritize [label="No"]; } } Caption: Decision-making workflow for hit triage and validation.

Section 4: Elucidating Mechanism of Action (MoA)

If Compound X is confirmed as a potent hit, the focus shifts to understanding how it works. Mechanistic assays are essential for providing evidence of a drug's MoA, which greatly increases the chance of clinical success.[7][8]

Orthogonal and Target Engagement Assays

An orthogonal assay uses a different technology or readout to measure the same biological endpoint. This helps confirm that the observed activity is not an artifact of the primary assay format. If a primary hit came from a kinase activity assay, a direct binding assay like Surface Plasmon Resonance (SPR) could serve as an orthogonal confirmation.

Cellular target engagement assays are crucial to confirm that the compound interacts with its intended target in a physiological context.[8] Techniques like the cellular thermal shift assay (CETSA) can provide direct evidence of target binding within intact cells.

Pathway Analysis

If Compound X shows potent cytotoxicity in a cancer cell line, investigating its effect on key signaling pathways is a logical next step.

  • Example Scenario: If Compound X inhibits the proliferation of a cell line known to be driven by the MAPK/ERK pathway, a Western blot or multiplex gene expression assay can be used to measure the phosphorylation status of key pathway proteins like ERK and AKT.[7]

// Node styles receptor [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; kinase [fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; effector [fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; compound [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Nodes EGF [label="Growth Factor\n(e.g., EGF)", style=rounded, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; EGFR [label="EGFR", style=rounded, node_type=receptor]; RAS [label="RAS", node_type=kinase]; RAF [label="RAF", node_type=kinase]; MEK [label="MEK", node_type=kinase]; ERK [label="ERK", node_type=kinase]; Prolif [label="Cell Proliferation\n& Survival", node_type=effector]; CompX [label="Compound X", node_type=compound];

// Edges EGF -> EGFR; EGFR -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Prolif; CompX -> MEK [arrowhead=tee, color="#EA4335", style=dashed, label=" Hypothetical\n Inhibition"]; } } Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound X.

Conclusion

This guide presents a logical, efficient, and scientifically rigorous framework for the initial in vitro characterization of 1-(3-aminocyclobutyl)piperidin-2-one hydrochloride. By systematically progressing from foundational quality control through broad screening, hit validation, and initial mechanistic studies, this workflow is designed to maximize the potential for discovery while minimizing the risk of pursuing artifacts. Each stage incorporates self-validating principles and decision-making criteria to ensure that only the most promising activities are advanced, ultimately providing a clear and comprehensive profile to guide the future development of Compound X.

References

  • Mechanistic Assays. Cellomatics Biosciences. [Link]

  • Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • HTS Assay Validation. NCBI Bookshelf - NIH. [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]

  • The Importance of Assays in Drug Discovery and Development. Dispendix. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

  • In vitro Screening Systems. ResearchGate. [Link]

  • Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870. PubChem - NIH. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal. [Link]

  • 3-(aminomethyl)piperidin-2-one hydrochloride. ChemBK. [Link]

Sources

Foundational

Conformational Locking in GPCR Ligands: The Aminocyclobutyl Piperidinone Scaffold

Executive Summary In the optimization of G-Protein Coupled Receptor (GPCR) ligands, particularly for chemokine receptors (CCR2/CCR5) and metabolic targets (DPP-4), medicinal chemists often face a "flexibility penalty." H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of G-Protein Coupled Receptor (GPCR) ligands, particularly for chemokine receptors (CCR2/CCR5) and metabolic targets (DPP-4), medicinal chemists often face a "flexibility penalty." Highly flexible alkyl linkers result in significant entropic costs upon binding. The aminocyclobutyl piperidinone scaffold has emerged as a critical solution to this problem.

By replacing flexible propyl-amine chains with a rigid cyclobutyl ring and modulating basicity via a piperidinone (lactam) core, this scaffold offers two distinct advantages: vector alignment (locking the pharmacophore in a bioactive conformation) and Lipophilic Efficiency (LipE) enhancement (reducing non-specific binding and hERG liability). This guide dissects the Structure-Activity Relationship (SAR), synthesis, and validation of this privileged motif.

The Scaffold Architecture: Why Aminocyclobutyl Piperidinones?

The transition from a flexible piperidine-propyl-amine to an aminocyclobutyl piperidinone is not merely a structural change; it is a thermodynamic strategy.

The Entropic Advantage

In a flexible ligand, the molecule must "freeze" multiple rotatable bonds to fit the binding pocket, incurring an entropic penalty (


).
  • The Cyclobutyl Ring: Restricts the conformational space of the linker.[1] The 1,3-disubstitution pattern forces the substituents into defined vectors (cis/trans), effectively pre-paying the entropic cost of binding.

  • The Piperidinone (Lactam): Unlike a piperidine secondary amine (pKa ~10-11), the piperidinone lactam is neutral. This prevents non-specific phospholipid binding (reducing volume of distribution,

    
    ) and lowers the risk of hERG channel blockage, a common liability in basic amine drugs.
    
Vector Analysis

The 1,3-cyclobutyl spacer acts as a linear connector but with distinct geometries:

  • Cis-1,3-isomer: Creates a "kinked" or U-shape conformation, often preferred when the receptor requires the two pharmacophores to wrap around a residue (e.g., Tyr or Glu in the transmembrane bundle).

  • Trans-1,3-isomer: Creates a linear, extended conformation, maximizing the distance between the piperidinone core and the distal amine.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is governed by three distinct regions: the Lactam Core (Anchor) , the Cyclobutyl Linker (Spacer) , and the Distal Amine (Warhead) .

Region A: The Piperidinone Core

The piperidinone ring serves as the "anchor" in the binding pocket.

  • C2-Carbonyl: Acts as a hydrogen bond acceptor (HBA). In CCR2 antagonists, this often interacts with extracellular loop residues.

  • Ring Size: Expansion to azepan-2-one (7-membered) or contraction to pyrrolidin-2-one (5-membered) usually results in a 10-50x loss in potency, indicating a tight steric fit for the 6-membered ring.

  • Substitution: Adding a gem-dimethyl group at C3 or C5 can improve metabolic stability by blocking CYP450 oxidation sites, though it may introduce steric clashes.

Region B: The Cyclobutyl Linker (Stereochemistry is Critical)

This is the most sensitive region. The stereochemical relationship between the amine and the piperidinone attachment is binary.

ParameterCis-1,3-CyclobutylTrans-1,3-CyclobutylBiological Impact
Geometry Kinked (

)
Linear (

)
Determines pocket depth access.
Potency (CCR2) High (Preferred)LowThe cis isomer often aligns with the Glu291 salt bridge in CCR2.
Solubility ModerateHighTrans isomers often pack better in crystal lattices, affecting formulation.
Region C: The Distal Amine

The amino group on the cyclobutane ring is the primary "warhead," typically forming a salt bridge with an aspartate or glutamate residue in the GPCR.

  • Primary vs. Secondary: Secondary amines (N-alkylated) generally show higher affinity due to increased lipophilic contact, provided the alkyl group fits the hydrophobic sub-pocket.

  • Basicity Modulation: If the target residue is deep in a hydrophobic pocket, the amine pKa must be tuned (using fluorinated alkyls) to ensure it is protonated at physiological pH without being too polar to desolvate.

Synthetic Access: The Self-Validating Protocol

The synthesis of aminocyclobutyl piperidinones requires strict control over stereochemistry. The following protocol describes the synthesis of a 1-(3-aminocyclobutyl)piperidin-2-one core, prioritizing the cis-isomer.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Stereoselective Synthesis of the Aminocyclobutyl Core Start Cyclobutane-1,3-dione (Starting Material) Step1 Mono-protection (Ketal formation) Start->Step1 Glycol, TsOH Step2 Reductive Amination (with Piperidin-2-one) Step1->Step2 Piperidin-2-one, NaH (Alkylation) Step3 Deprotection & Stereoselective Reduction Step2->Step3 1. HCl (Ketone release) 2. NaBH4 (Cis-selective) Final Cis-1,3-Aminocyclobutyl Piperidinone Step3->Final Purification (HPLC)

Detailed Protocol: Reductive Amination Route

Objective: Synthesize cis-N-(3-aminocyclobutyl)piperidin-2-one.

  • Ketone Formation: Start with 3-oxocyclobutanecarboxylic acid or a protected 1,3-cyclobutanedione.

  • Lactam Coupling: React 3-oxocyclobutane derivative with piperidin-2-one using Sodium Hydride (NaH) in DMF.

    • Critical Step: Ensure anhydrous conditions. The lactam nitrogen is a weak nucleophile; NaH deprotonation is essential.

  • Reductive Amination (The Stereocenter Determinant):

    • Treat the resulting ketone with the desired amine (e.g., benzylamine for protection) and a reducing agent.

    • For Cis-Selectivity: Use L-Selectride or bulky borohydrides at low temperature (-78°C). The hydride attacks from the less hindered face (trans to the piperidinone), forcing the amine into the cis position.

    • For Trans-Selectivity: Use NaBH(OAc)3 at room temperature (thermodynamic control).

  • Validation: Verify the cis/trans ratio using NOESY NMR. The cis isomer will show a strong NOE signal between the methine protons of the cyclobutane ring (H1 and H3).

Biological Validation & Assay Logic

To establish a robust SAR, the assay cascade must differentiate between affinity (binding) and functional efficacy (signaling).

Assay Cascade Diagram

AssayCascade Figure 2: Biological Validation Cascade for GPCR Antagonists Compound Synthesized Analog Primary Radioligand Binding (Competition Assay) Compound->Primary Screen @ 10µM Secondary Functional Assay (Ca2+ Flux / cAMP) Primary->Secondary If Ki < 100nM Phenotypic Chemotaxis Assay (Transwell Migration) Secondary->Phenotypic If IC50 < 50nM ADME Microsomal Stability (t1/2) Secondary->ADME Parallel Path

Key Experimental Metrics
  • Binding Affinity (

    
    ):  Use [125I]-labeled ligand (e.g., MCP-1 for CCR2). A steep Hill slope (>1.0) may indicate allosteric binding or cooperativity, common with rigidified scaffolds.
    
  • Functional Potency (

    
    ):  Measured via FLIPR (Calcium flux). The aminocyclobutyl piperidinone should act as a pure antagonist. If partial agonism is observed, check for steric clashes in the "toggle switch" region of the GPCR (TM6/TM7).
    
  • Metabolic Stability (

    
    ):  The piperidinone ring is generally stable, but the cyclobutyl ring can be subject to ring-opening oxidation. Monitor for metabolites with +16 Da (hydroxylation) on the cyclobutane.
    

References

  • Xia, M., et al. (2007).[2] "Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists." Journal of Medicinal Chemistry.

  • Patterson, K., et al. (2025). "Conformational restriction strategies in drug design: The cyclobutane motif." Medicinal Chemistry Reviews.

  • Pfizer Inc. (2018). "Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria." Kidney International Reports.

  • Beilstein Journals. (2019). "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases." Beilstein Journal of Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Development of Piperidin-2-one Analogs

Introduction: The Piperidin-2-one Scaffold - A Privileged Motif in Modern Medicinal Chemistry The piperidin-2-one, also known as δ-valerolactam, is a six-membered nitrogen-containing heterocycle that has emerged as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-2-one Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The piperidin-2-one, also known as δ-valerolactam, is a six-membered nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in drug discovery.[1][2] Its prevalence in numerous pharmaceuticals stems from its unique combination of structural rigidity, synthetic tractability, and its ability to engage in key hydrogen bonding interactions with biological targets.[3][4] This guide provides a comprehensive, technically-focused exploration of the discovery and development of piperidin-2-one analogs, from foundational synthetic strategies to their application in targeting a diverse array of diseases. We will delve into the causal relationships behind experimental designs, provide actionable protocols, and analyze structure-activity relationships (SAR) to equip researchers and drug development professionals with a robust understanding of this critical chemical scaffold.

The versatility of the piperidin-2-one core is exemplified by its presence in a wide range of bioactive compounds, including those with anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2] A notable example is Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, which features a related piperidine moiety.[5][6] The success of such drugs underscores the importance of the piperidine scaffold in creating molecules with favorable pharmacokinetic profiles and high target affinity.[4] This guide will illuminate the path from initial concept to potential clinical candidate for this promising class of compounds.

Part 1: Foundational and Modern Synthetic Strategies

The efficient construction of the piperidin-2-one core and its derivatives is paramount for any drug discovery program. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern, highly efficient catalytic approaches.

Classical Synthetic Routes

Historically, the synthesis of the piperidin-2-one scaffold has relied on robust and well-understood chemical transformations. These methods remain relevant for their scalability and reliability.

  • Intramolecular Cyclization (Lactamization): The most direct approach involves the intramolecular cyclization of 5-aminopentanoic acid or its derivatives. This reaction is typically promoted by heat or the use of coupling agents to facilitate the formation of the amide bond.[1]

  • Catalytic Hydrogenation of Glutarimide: Glutarimide, a five-membered dicarboximide, can be selectively hydrogenated to yield piperidin-2-one. This method is advantageous for its use of readily available starting materials.

  • Beckmann Rearrangement: The Beckmann rearrangement of cyclopentanone oxime provides another classical route to piperidin-2-one. This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.

Diagram 1: Classical Synthetic Pathways to Piperidin-2-one

G cluster_0 Classical Synthesis 5-Aminopentanoic_Acid 5-Aminopentanoic Acid Piperidin_2_one Piperidin-2-one Core 5-Aminopentanoic_Acid->Piperidin_2_one Lactamization (Heat/Coupling Agent) Glutarimide Glutarimide Glutarimide->Piperidin_2_one Catalytic Hydrogenation Cyclopentanone_Oxime Cyclopentanone Oxime Cyclopentanone_Oxime->Piperidin_2_one Beckmann Rearrangement (Acid Catalyst)

Caption: Key classical synthetic routes to the core piperidin-2-one scaffold.

Modern and Efficient Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing substituted piperidin-2-one analogs, including multicomponent reactions and novel catalytic systems.[2][7] These modern techniques offer advantages in terms of speed, atom economy, and the ability to generate diverse compound libraries.[8]

Experimental Protocol: Aza-Michael Reaction for Substituted 4-Piperidone Synthesis

A powerful and atom-efficient method for accessing substituted piperidones, which can be precursors to piperidin-2-one analogs, is the aza-Michael reaction.[9][10]

Objective: To synthesize a 2-substituted N-benzylic 4-piperidone via aza-Michael cyclization.

Materials:

  • Substituted divinyl ketone

  • Benzylamine

  • Manganese dioxide (MnO2)

  • Suitable organic solvent (e.g., dichloromethane)

Step-by-Step Procedure:

  • Preparation of Divinyl Ketone: Synthesize the substituted divinyl ketone from its corresponding alcohol precursor.

  • Aza-Michael Cyclization:

    • In a round-bottom flask, dissolve the substituted divinyl ketone in the chosen solvent.

    • Add benzylamine to the solution.

    • Introduce manganese dioxide as an oxidizing agent to facilitate the one-pot oxidation-cyclization.[9]

    • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the MnO2.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the desired racemic, aromatically or aliphatically 2-substituted N-benzylic 4-piperidone.[9]

This protocol provides a streamlined approach to generating key intermediates for further elaboration into diverse piperidin-2-one analogs.

Part 2: Key Biological Targets and Mechanistic Insights

Piperidin-2-one analogs have demonstrated activity against a wide range of biological targets, making them a highly valuable scaffold in drug discovery.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A significant application of the piperidine scaffold is in the development of PARP inhibitors for cancer therapy.[5][11] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the death of cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[12]

Mechanism of Action: Niraparib, an orally active PARP inhibitor, targets PARP-1 and PARP-2.[5] By blocking these enzymes, Niraparib prevents the repair of DNA single-strand breaks. In cancer cells with mutations in BRCA1 or BRCA2 (which are involved in homologous recombination repair of double-strand breaks), these unrepaired single-strand breaks accumulate and are converted into lethal double-strand breaks during DNA replication, leading to apoptosis.[5][13]

Diagram 2: Mechanism of Action of PARP Inhibitors

cluster_pathway DNA Damage Repair Pathway cluster_intervention Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER initiates Cell_Viability Cell Viability BER->Cell_Viability maintains DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR HRR->Cell_Viability Apoptosis Apoptosis HRR->Apoptosis leads to Niraparib Niraparib (Piperidine-based) Niraparib->PARP inhibits BRCA_mut BRCA1/2 Mutation (HRR Deficient) BRCA_mut->HRR impairs

Caption: Simplified pathway showing PARP's role in DNA repair and its inhibition by piperidine-based drugs.

Neurodegenerative Diseases

Piperidin-2-one derivatives have also shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[14][15] Their mechanisms of action in this context are often multifaceted, targeting processes such as β-amyloid aggregation and neuroinflammation.[14][16]

Some analogs have been designed to inhibit the self-aggregation of the Aβ(1-42) peptide, a key pathological hallmark of Alzheimer's.[14] Additionally, certain derivatives exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells.[14] The development of multi-target agents based on the piperidin-2-one scaffold is an active area of research for complex diseases like Alzheimer's.[15]

Other Therapeutic Areas

The versatility of the piperidin-2-one scaffold extends to other therapeutic areas, including:

  • Dipeptidyl Peptidase IV (DPP4) Inhibition: For the treatment of type 2 diabetes.[17]

  • Anti-tuberculosis Activity: Novel piperidinol analogs have been identified with activity against tuberculosis.[18]

  • Antiviral Activity: Piperidine-linked pyridine analogues have been developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[19]

Part 3: Navigating Structure-Activity Relationships (SAR) and Lead Optimization

A deep understanding of SAR is crucial for the rational design of potent and selective piperidin-2-one analogs.[2][20] This involves systematically modifying the core scaffold and evaluating the impact of these changes on biological activity.

Key SAR Insights for Piperidin-2-one Analogs

While specific SAR is target-dependent, some general principles have emerged from various studies:

  • Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly influence potency and selectivity. For example, in the development of dual PPARα/γ agonists, the substitution pattern on the piperidine-4-carboxylic acid core was critical for activity.[20]

  • N-Substitution: Modification of the nitrogen atom of the piperidine ring is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability.[21]

  • Stereochemistry: The introduction of chiral centers can lead to significant differences in biological activity, as the stereoisomers may interact differently with the target protein's binding site.[22]

Table 1: Illustrative SAR Data for Piperidin-2-one Analogs
Compound ID Core Scaffold R1-Substitution (Nitrogen) R2-Substitution (Position 4) Target IC50 (nM)
A-1 Piperidin-2-oneHPhenylTarget X500
A-2 Piperidin-2-oneMethylPhenylTarget X250
A-3 Piperidin-2-oneH4-ChlorophenylTarget X50
B-1 Piperidine(S)-configuration at C3PhenylPARP-13.8[5]
B-2 Piperidine(R)-configuration at C3PhenylPARP-1>1000

This table is a generalized representation to illustrate SAR principles. Actual data would be specific to the target and compound series.

Lead Optimization Strategies

Once a "hit" compound with initial activity is identified, the process of lead optimization begins. This involves fine-tuning the molecule's structure to improve its drug-like properties, including:

  • Potency and Selectivity: Iterative chemical synthesis and biological testing are used to enhance the compound's affinity for its intended target while minimizing off-target effects.

  • Pharmacokinetics (ADME): Modifications are made to improve absorption, distribution, metabolism, and excretion properties. For instance, introducing polar groups can enhance solubility, while blocking sites of metabolism can increase a compound's half-life.

  • Toxicity: The chemical structure is altered to reduce or eliminate any observed toxicity. For example, some immunomodulatory drugs based on a related scaffold have been modified to prevent binding to the cereblon protein, thereby eliminating concerns of teratogenicity.[23]

Part 4: Case Studies in Piperidin-2-one Drug Development

Examining the development of specific drugs provides invaluable insights into the challenges and successes of translating a chemical scaffold into a therapeutic agent.

Case Study: Niraparib (Zejula®)
  • Scaffold: Piperidine (related to piperidin-2-one)

  • Target: PARP-1 and PARP-2

  • Indication: Ovarian, fallopian tube, and primary peritoneal cancer.[24]

  • Developmental Insights: The discovery of Niraparib highlighted the importance of the piperidine moiety for achieving high potency against PARP enzymes.[5][11] The (S)-configuration of the piperidin-3-yl group was found to be crucial for its inhibitory activity.[5] The development program successfully demonstrated significant improvements in progression-free survival in patients, leading to its approval by the FDA.[5][24]

Future Directions and Emerging Opportunities

The piperidin-2-one scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Novel Biological Targets: Exploring the activity of piperidin-2-one analogs against new and challenging disease targets.

  • Advanced Synthetic Methodologies: Developing even more efficient and stereoselective methods for the synthesis of complex piperidin-2-one derivatives.[8]

  • Targeted Drug Delivery: Incorporating the piperidin-2-one scaffold into targeted drug delivery systems, such as antibody-drug conjugates, to enhance efficacy and reduce side effects.

Conclusion

The piperidin-2-one scaffold and its analogs represent a cornerstone of modern medicinal chemistry, with a proven track record of producing successful therapeutic agents.[3][25] This guide has provided a comprehensive overview of the key aspects of their discovery and development, from synthesis and biological evaluation to SAR analysis and lead optimization. By understanding the principles outlined herein, researchers and drug development professionals can better harness the potential of this privileged scaffold to create the next generation of innovative medicines.

References

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation medi
  • Niraparib. (n.d.). PubChem.
  • Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. (2023).
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed.
  • Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. (2025). NIH Office of Technology Transfer.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
  • 2-Piperidone. (n.d.). CymitQuimica.
  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). ScienceDirect.
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed.
  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2025).
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
  • Niraparib. (n.d.). CymitQuimica.
  • C-substituted Piperidines. (2021). Life Chemicals.
  • Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 p
  • Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. (n.d.). BenchChem.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.
  • Niraparib. (2017). CancerQuest.
  • 2-Phenyl-3-(piperidin-4-YL)-1H-indole vs other PARP inhibitors. (n.d.). BenchChem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Piperidines and related compounds for treatment of alzheimer's disease. (n.d.). Google Patents.
  • Niraparib. (n.d.). BOC Sciences.
  • 2-Piperidinone. (n.d.). Wikipedia.
  • Niraparib. (n.d.). Wikipedia.
  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2013). PubMed.
  • Piperazine substituted indazole compounds as inhibitors of parg. (n.d.). Google Patents.
  • Piperidin-2-one. (n.d.). BLD Pharm.
  • Early-Stage Drug Discovery with Piperidine Analogs: A Technical Guide. (n.d.). BenchChem.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening &amp; Library Generation using 1-(3-Aminocyclobutyl)piperidin-2-one Hydrochloride

Executive Summary: The "Escape from Flatland" In modern drug discovery, the industry is shifting away from planar, aromatic-heavy compounds toward three-dimensional (3D) scaffolds to improve clinical success rates. 1-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the industry is shifting away from planar, aromatic-heavy compounds toward three-dimensional (3D) scaffolds to improve clinical success rates. 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride represents a high-value


-rich building block . Its structure combines a polar, hydrogen-bond-accepting lactam (piperidin-2-one) with a rigid, non-aromatic linker (cyclobutyl), terminating in a reactive primary amine.

This guide details the protocols for utilizing this molecule in two distinct High-Throughput Screening (HTS) contexts:

  • Direct Fragment Screening: Using the molecule as a standalone probe in Fragment-Based Drug Discovery (FBDD).

  • Combinatorial Library Synthesis: Utilizing the amine handle to generate a targeted library of 500+ compounds for HTS campaigns.

Compound Profile & Strategic Value

PropertySpecificationStrategic Relevance
Formula

Hydrochloride salt ensures aqueous solubility >10 mM.
MW ~204.7 g/mol Ideal for fragment screening (Rule of 3 compliant).
Geometry Rigid Cyclobutyl LinkerProvides defined exit vectors, distinct from flexible alkyl chains.
Functionality

Amine
High-fidelity handle for amide coupling, reductive amination, or

.

Score
HighIncreases solubility and metabolic stability compared to flat aromatics.

Mechanistic Insight: The cyclobutyl ring restricts conformational freedom, reducing the entropic penalty upon binding to a protein target. This "pre-organized" state often yields higher specific binding efficiency (Ligand Efficiency) than flexible linear analogs.

Module A: Pre-Screening Quality Control (Self-Validating System)

Critical Challenge: As a hydrochloride salt, this compound is highly soluble in water but can exhibit anomalous behavior in pure DMSO (the standard HTS solvent). HCl salts can depress the pH of unbuffered DMSO stocks, leading to degradation of sensitive library mates or precipitation due to the "common ion effect" if mixed with other chloride-containing buffers.

Protocol 1: DMSO Stock Preparation & Stability Check

Objective: Create a stable 100 mM Master Stock for HTS dispensing.

  • Weighing: Weigh 20.5 mg of the HCl salt into a 2 mL amber glass vial (hygroscopic; minimize air exposure).

  • Solubilization (The "Free-Base" Trick):

    • Standard Method: Add 1.0 mL anhydrous DMSO. Sonicate for 5 mins at 25°C.

    • Enhanced Method (Recommended): If using for parallel synthesis, add 1 equivalent of DIPEA (Diisopropylethylamine) to the DMSO stock to neutralize the HCl. This prevents acid-catalyzed degradation of subsequent reagents.

  • Nephelometry Check:

    • Dispense 1

      
      L of stock into 99 
      
      
      
      L of PBS (pH 7.4) in a clear-bottom 96-well plate.
    • Measure light scattering (Nephelometry) to detect micro-precipitates.

    • Pass Criteria: < 5 NTU (Nephelometric Turbidity Units).

  • Storage: Store at -20°C. Do not subject to >5 freeze-thaw cycles.

Module B: Parallel Library Synthesis (Library Generation)

This is the primary application: using the amine handle to create a "One-Dimensional" library by reacting the scaffold with 96 diverse electrophiles (Acids/Sulfonyl Chlorides).

Workflow Diagram: High-Throughput Synthesis

LibrarySynthesis Start Scaffold Stock (Amine HCl) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Reagents 96 Electrophiles (Acids/R-Cl) Reagents->Coupling Purification Solid Phase Extraction (SCX Cartridges) Coupling->Purification 12h @ RT QC LC-MS QC (Purity > 85%) Purification->QC QC->Coupling Fail (Retry) FinalPlate HTS Assay Plate (10 mM DMSO) QC->FinalPlate Pass

Caption: Workflow for converting the amine scaffold into a 96-member screening library.

Protocol 2: 96-Well Plate Amide Coupling

Reagents:

  • Scaffold: 1-(3-Aminocyclobutyl)piperidin-2-one HCl (0.2 M in DMF).

  • Electrophiles: Diverse Carboxylic Acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Pure).

Step-by-Step:

  • Plate Setup: Use a chemically resistant deep-well polypropylene plate.

  • Dispensing:

    • Add 50

      
      L of Scaffold solution (10 
      
      
      
      mol) per well.
    • Add 55

      
      L of Carboxylic Acid solution (11 
      
      
      
      mol, 1.1 eq).
    • Add 55

      
      L of HATU solution (11 
      
      
      
      mol, 1.1 eq).
    • Add 5.2

      
      L of DIPEA (30 
      
      
      
      mol, 3 eq).
  • Reaction: Seal plate with aluminum foil. Shake at 600 rpm for 16 hours at Room Temperature.

  • Quenching: Add 50

    
    L of 10% ethylenediamine in DMF to scavenge excess electrophiles.
    
  • Workup (SCX):

    • Pass reaction mixture through SCX (Strong Cation Exchange) resin cartridges.

    • Wash with MeOH (removes non-basic impurities/acids).

    • Elute product with 2M

      
       in MeOH.
      
  • Dry Down: Evaporate solvent (Genevac) and reconstitute in DMSO for HTS.

Module C: Screening Assay Protocol (SPR)

When screening the fragment directly (or the library), Surface Plasmon Resonance (SPR) is preferred due to the low molecular weight of the scaffold.

Protocol 3: SPR Direct Binding Assay (Biacore/Sierra)

Experimental Logic: Small fragments often have fast on/off rates. We use "Clean Screen" methodology to rule out sticky compounds.

  • Sensor Chip: CM5 or Streptavidin (SA) chip. Immobilize Target Protein to ~3000 RU (high density required for small fragments).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO .

    • Note: The DMSO concentration in the buffer must exactly match the sample DMSO concentration to avoid "bulk refractive index" jumps.

  • Sample Injection:

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500

      
      M.
      
    • Contact Time: 30 seconds (association).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30

      
      L/min.
      
  • Data Analysis (Triage):

    • Square Wave Check: Fragments should show rapid "box-shape" binding sensorgrams. Curvature suggests aggregation or non-specific binding.

    • Stoichiometry: Calculate

      
      . If experimental binding > 120% of theoretical 
      
      
      
      , flag as a super-stoichiometric aggregator (False Positive).
Decision Tree for Hit Validation

Triage Hit Primary Hit (>30% Inhibition or Binding) Filter Frequent Hitter? (Check Database) Hit->Filter DoseResponse Dose Response (Kd Determination) Filter->DoseResponse No Discard Discard Filter->Discard Yes Biophys Orthogonal Biophysics (NMR / Thermal Shift) DoseResponse->Biophys Valid Kd DoseResponse->Discard Flat/No Saturation Structure X-Ray / Cryo-EM Co-structure Biophys->Structure Confirmed Binding

Caption: Logical flow for validating hits derived from the amine-scaffold library.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Enamine Ltd. (2025). MADE Building Blocks: Primary Amines and sp3-rich Scaffolds. Enamine Catalog.

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery, 15, 605–619.

  • BenchChem. (2025).[1] Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery.

  • Waybright, T. J., et al. (2009).[2] Overcoming Problems of Compound Storage in DMSO: Compound Precipitation. Journal of Biomolecular Screening.

Sources

Application

Application Note: Piperidinone Scaffolds in Medicinal Chemistry

Content Type: Detailed Application Note & Protocol Guide Subject: Synthetic Application and Biological Evaluation of Piperidinone Derivatives Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists[1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: Synthetic Application and Biological Evaluation of Piperidinone Derivatives Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists[1]

Executive Summary: The Privileged Piperidinone Scaffold

In modern medicinal chemistry, the piperidinone (piperidin-2-one and piperidin-4-one) scaffold is classified as a "privileged structure" due to its ability to serve as a versatile ligand for diverse biological targets. Its non-planar, saturated heterocyclic nature offers distinct advantages over flat aromatic systems, including improved solubility, defined stereochemistry (sp³ character), and the ability to mimic peptide turns (peptidomimetics).[1]

This guide focuses on two high-value applications:

  • Piperidin-2-ones (δ-Lactams): As peptidomimetics in GPCR antagonists (e.g., CGRP inhibitors like Atogepant ) and protein-protein interaction (PPI) inhibitors (e.g., MDM2-p53).[1]

  • Piperidin-4-ones: As pharmacophores in CNS agents (e.g., Donepezil analogs) and cytotoxic agents.[1]

Strategic Design & Causality

The transition from a flat aromatic hit to a saturated piperidinone lead is often driven by the need to improve Fsp³ (fraction of sp³ hybridized carbons), a metric directly correlated with clinical success.

Why Piperidinones?
  • Conformational Control: The chair/boat conformation of the piperidinone ring allows substituents to adopt specific axial/equatorial orientations, maximizing hydrophobic contacts within a binding pocket (e.g., Factor Xa or CGRP receptor).

  • Metabolic Stability: Unlike open-chain amides, the cyclic lactam (piperidin-2-one) is often more resistant to rapid hydrolysis while maintaining hydrogen bond acceptor/donor capability.[1]

  • Synthetic Modularity: Modern multicomponent reactions (MCRs) allow for the rapid "decoration" of the ring at positions C3, C5, and C6.

DesignStrategy Target Biological Target (GPCR/Enzyme) Drug Clinical Candidate (e.g., Atogepant) Target->Drug Validation Hit Flat Aromatic Hit (Low Solubility, High Toxicity) Scaffold Piperidinone Scaffold (High Fsp³, Defined Chirality) Hit->Scaffold Scaffold Hopping Optimization Lead Optimization (Substituent Decorating) Scaffold->Optimization MCR Chemistry Optimization->Target Binding Affinity Optimization->Drug ADMET Profiling

Figure 1: Strategic workflow for scaffold hopping from planar aromatics to piperidinone-based leads.

Protocol A: Synthesis of Polysubstituted Piperidin-2-ones via Castagnoli-Cushman Reaction (CCR)

The Castagnoli-Cushman Reaction (CCR) is the gold-standard method for synthesizing densely functionalized piperidin-2-ones (lactams).[1] It involves the condensation of an enolizable cyclic anhydride (e.g., glutaric anhydride or homophthalic anhydride) with an imine.[2]

Application: Synthesis of MDM2 inhibitors or CGRP antagonist cores.

Materials
  • Reagents: Homophthalic anhydride (HPA) or Glutaric anhydride, Primary Amine (R¹-NH₂), Aldehyde (R²-CHO), Toluene (anhydrous) or 2,2,2-Trifluoroethanol (TFE).[1]

  • Catalyst: None required for TFE method; Yb(OTf)₃ (5 mol%) optional for toluene.[1]

  • Equipment: Microwave reactor (optional) or sealed pressure tube.

Step-by-Step Methodology

Step 1: Imine Formation (In Situ) [1]

  • Dissolve the aldehyde (1.0 equiv, e.g., 4-chlorobenzaldehyde) and amine (1.0 equiv, e.g., 4-fluoroaniline) in anhydrous Toluene or TFE (0.5 M).

  • Add activated 4Å molecular sieves.[2]

  • Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Confirm imine formation via TLC or ¹H NMR (disappearance of aldehyde CHO peak).

Step 2: Cycloaddition (CCR)

  • Add the cyclic anhydride (1.0–1.2 equiv) directly to the imine solution.

  • Reaction Conditions:

    • Method A (Thermal): Heat to reflux (110°C) for 12–24 hours.

    • Method B (TFE Promoted): If using TFE solvent, stir at RT or mild heat (40°C).[1] TFE acts as a hydrogen-bond donor solvent, accelerating the reaction without catalysts.

  • Work-up:

    • Cool the mixture. If the product precipitates, filter and wash with cold ether.

    • If soluble, evaporate solvent and purify via flash column chromatography (Hexane/EtOAc gradient).[1]

Step 3: Decarboxylation (Optional) [1]

  • The CCR product often contains a carboxylic acid at C3/C4. To remove it (if required for the pharmacophore):

    • Dissolve product in DMSO/H₂O.

    • Heat to 150°C for 30 mins to induce thermal decarboxylation.

CCR_Workflow Start Reagents: Amine + Aldehyde Imine Imine Intermediate (In Situ) Start->Imine -H₂O Cyclization [4+2] Cycloaddition (Solvent: TFE or Toluene) Imine->Cyclization Anhydride Add Cyclic Anhydride (Glutaric/Homophthalic) Anhydride->Cyclization Product Piperidin-2-one Acid Cyclization->Product Reflux/RT PostMod Decarboxylation/Amidation Product->PostMod Optional

Figure 2: Workflow for the Castagnoli-Cushman Reaction (CCR) to generate piperidin-2-one libraries.

Protocol B: Biological Evaluation (AChE Inhibition)

For piperidinone derivatives designed as CNS agents (Donepezil analogs), the Acetylcholinesterase (AChE) inhibition assay is the standard validation step.[1]

Application: Determining IC₅₀ values for Alzheimer's disease candidates.

Assay Principle (Ellman’s Method)

AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.[1] Inhibitors reduce the rate of color formation.

Materials
  • Enzyme: Acetylcholinesterase (from Electrophorus electricus), 500 U/mL stock.[1]

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.[1]

  • Buffer: Phosphate buffer (0.1 M, pH 8.0).

  • Instrument: Microplate reader (Absorbance at 412 nm).[1]

Protocol
  • Preparation:

    • Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in buffer (final DMSO < 1%).

  • Plating:

    • Add 140 µL Phosphate Buffer to 96-well plate.

    • Add 20 µL Enzyme solution.

    • Add 20 µL Test Compound (various concentrations).

    • Control: Use Donepezil as positive control; DMSO only as negative control.

  • Incubation:

    • Incubate at 25°C for 15 minutes (allows inhibitor binding).[1]

  • Reaction Initiation:

    • Add 10 µL of DTNB/ATCh mixture (1:1 ratio of stock solutions).

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the velocity (

      
      ) of the reaction (slope of Abs vs. Time).
      
    • Calculate % Inhibition:

      
      
      
    • Determine IC₅₀ using non-linear regression (Log-inhibitor vs. response).

Data Presentation & Analysis

When reporting results for piperidinone derivatives, structure-activity relationship (SAR) data should be tabulated clearly.[1]

Table 1: Mock SAR Data for 2,6-Disubstituted Piperidin-4-ones (AChE Inhibition)

Compound IDR¹ (N-subst.)R² (C2-subst.)R³ (C6-subst.)[1]IC₅₀ (AChE) [nM]Selectivity (vs BuChE)
Ref (Donepezil) Benzyl--12.5>500x
PIP-01 BenzylPhenylPhenyl450.010x
PIP-02 Benzyl2-Cl-Phenyl2-Cl-Phenyl85.250x
PIP-03 Methyl4-F-Phenyl4-F-Phenyl>1000N/A
PIP-04 Benzyl3-NO₂-Phenyl3-NO₂-Phenyl18.4 300x

Interpretation:

  • PIP-04 shows potency comparable to Donepezil. The electron-withdrawing nitro group at the meta position of the C2/C6 aryl rings likely engages in specific pi-stacking or electrostatic interactions within the AChE gorge.

  • PIP-03 (N-methyl) loses potency, suggesting the N-benzyl group is critical for the "anionic sub-site" interaction, similar to Donepezil.[1]

References

  • Castagnoli-Cushman Reaction Overview

    • Title: The Castagnoli–Cushman Reaction: A Versatile Tool for the Synthesis of Lactams.[3][4]

    • Source: MDPI Molecules (2023).[1]

    • URL:[Link][1]

  • Donepezil Analog Synthesis

    • Title: Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.[5][6]

    • Source: ACS Omega (2020).[1]

    • URL:[Link][1]

  • Biological Evaluation (Anticancer)

    • Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking.[1]

    • Source: NIH / PubMed Central (2022).[1]

    • URL:[Link]

  • FDA Approved Drugs (Atogepant)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Yield for 1-(3-Aminocyclobutyl)piperidin-2-one HCl

The following technical guide addresses the synthesis and yield optimization of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride (CAS: 1445951-90-5). This document focuses on the two primary synthetic routes: the Reduc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride (CAS: 1445951-90-5). This document focuses on the two primary synthetic routes: the Reductive Amination-Cyclization sequence (recommended for high yield) and Direct N-Alkylation (often plagued by side reactions).[1][2]

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride presents a classic chemoselectivity challenge.[1][2][3] The target molecule consists of a piperidin-2-one (valerolactam) ring


-substituted with a 3-aminocyclobutyl  moiety.[1][2][3]

Common Yield Killers:

  • Lactam N-Nucleophilicity: The nitrogen in piperidin-2-one is non-basic and poorly nucleophilic due to amide resonance.[1][2][3] Direct alkylation often requires harsh conditions that lead to elimination of the cyclobutyl electrophile.

  • Cyclobutyl Ring Strain: Cyclobutyl electrophiles (e.g., mesylates/tosylates) are prone to E2 elimination, yielding cyclobutenes instead of the desired substitution product.

  • Incomplete Cyclization: In the stepwise reductive amination route, the intermediate amino-ester often fails to cyclize spontaneously, requiring a dedicated thermal or basic drive.

Recommendation: Adopt the Reductive Amination & Cyclization route (Route A) as your primary workflow. It avoids the competing O-alkylation and elimination issues inherent to Route B.[1][2][3]

Route A: Reductive Amination & Cyclization (Recommended)

This route builds the lactam ring after establishing the C-N bond, ensuring high regioselectivity.

The Protocol

Step 1: Reductive Amination

  • Reagents: 3-(Boc-amino)cyclobutanone (1.0 eq), Methyl 5-aminovalerate hydrochloride (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DIPEA (1.1 eq), Acetic Acid (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][3]

  • Procedure:

    • Mix ketone and amino-ester HCl in DCE. Add DIPEA to free the amine.

    • Add Acetic Acid (catalyst) and stir for 30 min to form the imine/iminium species.

    • Cool to 0°C and add STAB portion-wise. Warm to RT and stir overnight.

    • Checkpoint: Monitor by LCMS for the secondary amine intermediate (Methyl 5-((3-(Boc-amino)cyclobutyl)amino)pentanoate).

Step 2: Thermal Cyclization

  • Reagents: Crude intermediate from Step 1.

  • Solvent: Toluene or Xylene (high boiling point required).

  • Procedure:

    • Dissolve the crude secondary amine in Toluene (0.1 M).

    • Reflux (110°C) for 12–24 hours. The internal nucleophile (secondary amine) attacks the ester to close the lactam ring.

    • Optimization: If cyclization is slow, add 0.5 eq of DBU or KOtBu (catalytic) to accelerate alkoxide displacement.

Step 3: Deprotection & Salt Formation [1][2][3]

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir the Boc-protected lactam in HCl/Dioxane at RT for 2 hours. Precipitate with Et2O, filter, and dry.

Troubleshooting Route A
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Wet solvent or old STAB.[1][2][3]STAB is moisture sensitive. Use anhydrous DCE and a fresh bottle. Add 3Å Molecular Sieves to drive imine formation.
No Cyclization (Step 2) Temperature too low.The ester is stable. Switch solvent to Xylene (140°C) or add a base catalyst (DBU, 10 mol%).
Product is an Oil Residual solvent/impurities.The HCl salt should be a solid. Triturate the oil with diethyl ether or MTBE and sonicate to induce crystallization.

Route B: Direct N-Alkylation (Alternative)

Use this route only if you already possess piperidin-2-one and a high-quality cyclobutyl electrophile.[1][2][3]

The Protocol
  • Reagents: Piperidin-2-one (1.0 eq), 3-(Boc-amino)cyclobutyl methanesulfonate (1.2 eq), NaH (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF or THF.

  • Temperature: 0°C to RT (Do NOT heat initially).

Critical Optimization for Yield
  • The "O-Alkylation" Trap: Lactam anions are ambident nucleophiles.[1][2][3] Alkylation can occur at Oxygen (imidate) or Nitrogen (lactam).

    • Fix: Use non-polar solvents (like Toluene/THF mixtures) if possible, or stick to DMF but keep temperatures low to favor N-alkylation (thermodynamic control).

  • Elimination vs. Substitution: The cyclobutyl mesylate will readily eliminate to form a cyclobutene byproduct if the base is too bulky or temperature is high.

    • Fix: Use Cs2CO3 instead of NaH for a "softer" deprotonation, or ensure the reaction stays <40°C.

Visualizing the Synthetic Logic

SynthesisPathways cluster_0 Route A: High Yield (Recommended) Start1 3-(Boc-amino) cyclobutanone Imine Imine Intermediate Start1->Imine DCE, AcOH Start2 Methyl 5-aminovalerate Start2->Imine Amine Secondary Amine (Linear) Imine->Amine STAB (Reductive Amination) Lactam_Boc Boc-Protected Lactam Amine->Lactam_Boc Heat/Base (Cyclization) Final 1-(3-Aminocyclobutyl) piperidin-2-one HCl Lactam_Boc->Final HCl/Dioxane (Deprotection) Start_Alt Piperidin-2-one Start_Alt->Lactam_Boc NaH, DMF (Direct Alkylation) Elec_Alt 3-(Boc-amino)cyclobutyl mesylate Elec_Alt->Lactam_Boc

Caption: Comparison of the Reductive Amination-Cyclization pathway (Route A, Green/Solid) vs. Direct Alkylation (Route B, Red/Dashed).

FAQ: Expert Troubleshooting

Q: My LCMS shows the linear amine intermediate, but it won't cyclize to the lactam. Why? A: The formation of a 6-membered lactam is entropically favored but often kinetically slow at room temperature.[1][2][3] You must apply heat (Reflux in Toluene) or use a base. If heating isn't working, try Trimethylaluminum (AlMe3) mediated amidation (careful: pyrophoric) or simple NaH treatment of the intermediate to force ring closure.

Q: I am seeing a large "M-57" peak in Mass Spec. Is my Boc group gone? A: Not necessarily. The tert-butyl cation (M+ = 57) fragments easily in ESI-MS source conditions.[1][2][3] Check NMR (t-Bu singlet at ~1.4 ppm) to confirm protection status before proceeding to the HCl step.

Q: Can I use NaBH4 instead of STAB? A: It is risky. NaBH4 reduces ketones/aldehydes faster than imines, leading to the alcohol byproduct (3-(Boc-amino)cyclobutanol).[1] STAB (Sodium Triacetoxyborohydride) is selective for the imine. If you must use NaBH4, form the imine completely (use Ti(OiPr)4) before adding the reducing agent.

References

  • Reductive Amination in Pharmaceutical Synthesis

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Lactam Synthesis via Cyclization

    • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[1][2][3][4] (Describes reductive amination/cyclization strategies for piperidine derivatives). Link

  • N-Alkylation of Lactams

    • Si, C., et al. (2022).[5][6] Enantioselective Reductive N-Cyclization-Alkylation Reaction.[1][2][3] Journal of the American Chemical Society, 144, 13461-13467.[5] (Discusses metal-catalyzed approaches to similar N-heterocycles). Link

  • Specific CAS Data

    • PubChem Compound Summary for 1-(3-Aminocyclobutyl)piperidin-2-one derivatives. Link

Sources

Optimization

purification challenges of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

This technical guide addresses the purification challenges of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride , a polar, isomeric drug intermediate often utilized in the synthesis of PARP inhibitors and other heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification challenges of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride , a polar, isomeric drug intermediate often utilized in the synthesis of PARP inhibitors and other heterocyclic pharmaceutical scaffolds.[1]

Status: Active | Role: Senior Application Scientist | Topic: Purification & Isolation[1]

Executive Summary

This compound presents a "perfect storm" of purification challenges: it is highly polar (amine HCl salt), lacks a strong chromophore (piperidinone ring), and possesses geometric isomerism (cis/trans on the cyclobutyl ring). Successful isolation requires a shift from standard normal-phase chromatography to ion-pair reversed-phase techniques or fractional crystallization.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I see two close-eluting peaks in my analytical HPLC. Is this an impurity or degradation?"

Diagnosis: This is likely Geometric Isomerism , not degradation. Technical Insight: The 1,3-disubstituted cyclobutyl ring creates cis and trans isomers. Unlike enantiomers, these are diastereomers and have different physical properties, but their structural similarity often leads to co-elution on standard C18 columns. Solution:

  • Verify: Run a 1H NMR. The methine proton on the cyclobutyl ring attached to the amine will show different splitting patterns (quintet vs. broad multiplet) and chemical shifts for cis vs. trans.

  • Method Adjustment: Switch to a column with high shape selectivity (e.g., Phenyl-Hexyl or C30) rather than a standard C18. The pi-pi interactions often discriminate between the flat/pucker conformations of the cyclobutyl ring better than hydrophobic interactions alone.

Issue 2: "My compound elutes in the void volume (dead time) on my Flash system."

Diagnosis: Phase Collapse / Polarity Mismatch. Technical Insight: As a hydrochloride salt of a primary amine, your compound is extremely polar. On normal phase silica (DCM/MeOH), it sticks irreversibly or streaks. On standard Reverse Phase (RP) with 100% water start, C18 chains can "collapse" (dewet), losing retention. Solution:

  • Stationary Phase: Use a "water-wettable" C18 functionalized silica (e.g., C18-Aq) or an HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1]

  • Mobile Phase: You must use an ion-pairing agent or buffer.[1][2]

    • Option A (Acidic): Water + 0.1% TFA (Trifluoroacetic acid). This keeps the amine protonated and pairs it with trifluoroacetate, increasing retention on C18.

    • Option B (Basic): 10 mM Ammonium Bicarbonate (pH 10). This suppresses ionization of the amine (Free Base form), drastically increasing retention on C18. Note: Ensure your silica is pH stable.

Issue 3: "The UV baseline is noisy, and I can't quantify the fractions."

Diagnosis: Weak Chromophore. Technical Insight: The piperidin-2-one (lactam) absorbs only at low wavelengths (<210 nm), where solvent cut-off (especially from MeOH or TFA) creates high background noise. The amine is UV-transparent.[1] Solution:

  • Detector Switch: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal for non-volatile compounds.

  • Derivatization (If UV is mandatory): React a small aliquot with Tosyl Chloride (TsCl) or CBz-Cl pre-column.[1] The resulting sulfonamide/carbamate will have strong UV absorbance at 254 nm, allowing you to track the peak, though this consumes sample.

Issue 4: "The isolated solid is a sticky gum, not a powder."

Diagnosis: Hygroscopicity / Excess Acid. Technical Insight: Amine hydrochlorides are often hygroscopic. Excess HCl trapped in the lattice turns the solid into a gum upon exposure to air. Solution:

  • Lyophilization: Freeze-dry the purified aqueous fractions.[1]

  • Trituration: Dissolve the gum in a minimum amount of Methanol, then slowly add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring. The HCl salt should crash out as a white solid while impurities remain in the mother liquor.

Part 2: Experimental Protocols

Protocol A: High-Resolution Isomer Separation (Prep-HPLC)

Objective: Separate cis/trans isomers and remove process impurities.[1]

ParameterSetting / ReagentRationale
Column XSelect CSH Phenyl-Hexyl (5 µm, 19 x 150 mm)Phenyl ligand offers better shape selectivity for cyclobutyl isomers than C18.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)High pH keeps amine neutral (free base), maximizing hydrophobic retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 5% B to 40% B over 20 minShallow gradient is critical for isomer resolution.
Flow Rate 15-20 mL/minStandard for 19mm ID columns.[1]
Detection UV @ 210 nm + MS (ESI+)MS confirms mass (M+H = 169.1 for free base); UV triggers collection.

Step-by-Step:

  • Dissolve crude HCl salt in water (approx. 100 mg/mL).

  • Inject 500 µL.

  • Collect fractions based on MS signal (m/z 169.1).

  • Post-Processing: The high pH mobile phase yields the free base. To restore the HCl salt:

    • Pool fractions.

    • Add 1.05 equivalents of 1M HCl (aq).

    • Lyophilize to obtain the white powder.

Protocol B: Bulk Salt Formation & Cleanup (Precipitation)

Objective: Remove non-polar organic impurities and excess reagents without chromatography.

  • Dissolution: Dissolve 10 g of crude amine (free base or gum) in Isopropanol (IPA) (50 mL). Heat to 40°C if necessary.

  • Acidification: Add HCl in Dioxane (4M) dropwise. Monitor pH until it reaches ~2.0.

    • Observation: A thick white precipitate should form immediately.

  • Digestion: Stir the slurry at room temperature for 1 hour. This "ages" the crystal, releasing trapped impurities.

  • Anti-Solvent Addition: Slowly add MTBE (50 mL) to drive precipitation to completion.

  • Filtration: Filter under nitrogen (to prevent moisture absorption). Wash cake with 1:1 IPA/MTBE.

  • Drying: Vacuum oven at 40°C for 12 hours.

Part 3: Visualization & Logic[1][2]

Decision Tree: Purification Strategy

This logic flow helps you choose the right method based on your purity requirements and scale.

PurificationStrategy Start Crude 1-(3-Aminocyclobutyl) piperidin-2-one HCl CheckIsomer Check Cis/Trans Ratio (H-NMR or HPLC) Start->CheckIsomer IsomerCritical Is specific isomer required? CheckIsomer->IsomerCritical Scale Scale of Operation IsomerCritical->Scale No (Mixture OK) PrepHPLC Protocol A: Prep-HPLC (Phenyl-Hexyl Column) IsomerCritical->PrepHPLC Yes (Need Single Isomer) Scale->PrepHPLC < 1 gram Trituration Protocol B: Trituration/ Precipitation Scale->Trituration > 1 gram ResultPure Pure Isomer Salt PrepHPLC->ResultPure ResultMix Clean Diastereomeric Mixture Trituration->ResultMix

Figure 1: Strategic decision tree for selecting the appropriate purification pathway based on isomer requirements and scale.[1]

HPLC System Configuration for Weak Chromophores

Since the piperidinone ring has weak UV absorbance, the detector setup is critical.

HPLCSetup Pump Binary Pump (High pH Buffer) Injector Autosampler (Concentrated Sample) Pump->Injector Column Phenyl-Hexyl Column (Shape Selectivity) Injector->Column UV UV Detector (210 nm - Monitoring) Column->UV Splitter Flow Splitter (10:1) MS Mass Spec (ESI+) (Primary Trigger) Splitter->MS Minor Flow Collector Fraction Collector (Mass-Directed) Splitter->Collector Major Flow UV->Splitter

Figure 2: Recommended HPLC flow path utilizing Mass Spectrometry as the primary trigger for fraction collection due to the compound's weak UV absorbance.[1]

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Notes.

  • Bickler, B. (2023).[2][3] Ionizable compound purification using reversed-phase flash column chromatography. Biotage Blog.

  • BenchChem. (2025).[4] HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem Protocols.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. (Analogous structural data).

  • Sigma-Aldrich. (2024).[1] 3-((3-Aminophenyl)amino)piperidine-2,6-dione hydrochloride Safety Data Sheet.

Sources

Troubleshooting

Technical Support Center: 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride

Introduction This technical guide provides comprehensive support for researchers, scientists, and drug development professionals working with 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. Given the specific nature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides comprehensive support for researchers, scientists, and drug development professionals working with 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride. Given the specific nature of this molecule, this document focuses on equipping you with the foundational knowledge and robust methodologies to assess its stability in solution. Our approach is centered on predictive analysis based on its chemical structure and providing you with the tools to generate your own stability data, ensuring the integrity and reproducibility of your experiments.

The structure of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride presents two primary areas of potential instability in solution: the lactam (a cyclic amide) in the piperidin-2-one ring and the primary amine on the cyclobutyl moiety. This guide will walk you through understanding these liabilities, troubleshooting common issues, and implementing rigorous stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride in solution?

A1: Based on its structure, there are two main potential degradation pathways:

  • Hydrolysis of the Lactam Ring: The piperidin-2-one ring contains a lactam, which is a cyclic amide. Like all amides, it is susceptible to hydrolysis, which would cleave the ring to form 4-amino-4-(3-aminocyclobutyl)butanoic acid. This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation of the Primary Amine: The primary amine on the cyclobutyl group is a potential site for oxidation. This can be promoted by exposure to air (oxygen), metal ions, or oxidizing agents, leading to a variety of degradation products and potential discoloration of the solution.

Q2: I've dissolved the compound in water. What is the expected initial pH and how might it affect stability?

A2: As a hydrochloride salt of a primary amine, a freshly prepared aqueous solution of this compound will be acidic. The acidic nature of the solution can provide some initial protection against base-catalyzed hydrolysis but may contribute to slow acid-catalyzed hydrolysis of the lactam over extended periods. It is crucial to measure the pH of your solution immediately after preparation.

Q3: What are the general recommendations for preparing and storing stock solutions?

A3: For maximum stability, we recommend the following:

  • Solvent Choice: Use anhydrous, high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or WFI) and consider de-gassing it to remove dissolved oxygen.

  • Buffering: If your experimental conditions allow, buffering the solution can provide significant stability. A pH range of 4-6 is often a good starting point to balance acid and base-catalyzed hydrolysis. Citrate or phosphate buffers are common choices.

  • Storage Conditions:

    • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Perform freeze-thaw cycle studies to ensure the compound remains stable after being frozen and thawed multiple times.

    • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photolytic degradation.

    • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q4: How can I quickly check if my solution is degrading?

A4: The most reliable method is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A quick check involves running a sample of your aged solution against a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area of your compound indicates degradation. Visual inspection for color change or precipitation can also be an early, though less sensitive, indicator.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results in my biological assay over a few days. Compound degradation in your assay media or stock solution.1. Prepare fresh stock solution for each experiment. 2. Perform a time-course stability study of the compound in your specific assay media at the incubation temperature (see Protocol 1). 3. Analyze samples by HPLC at different time points to quantify the remaining parent compound.
New peaks are appearing in my HPLC chromatogram. Chemical degradation. The retention time of the new peaks can give clues to their polarity and identity.1. This is expected in stability studies. The goal is to identify the cause. 2. Conduct a forced degradation study (see Protocol 2) to intentionally generate and identify these degradants. This helps in understanding the degradation pathways. 3. Consider using HPLC-MS (Mass Spectrometry) to get mass information on the new peaks, which is critical for structural elucidation.
The pH of my unbuffered aqueous solution is changing over time. This could be due to the hydrolysis of the lactam ring. The cleavage of the amide bond consumes a water molecule and can lead to the formation of a carboxylic acid and an amine, which can alter the solution's pH.1. Confirm the pH change with a calibrated pH meter. 2. Use a buffered solvent system for your stock solution if your experiment allows. 3. This is a strong indicator of instability, and the solution should likely be discarded and prepared fresh.
My solution has turned slightly yellow/brown. This is often a sign of oxidation, particularly of the primary amine.1. Discard the solution. 2. When preparing new solutions, use de-gassed solvents and consider working under an inert atmosphere. 3. Store the solution protected from light and at a low temperature.

Recommended Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a rapid assessment of stability under your typical experimental conditions.

Objective: To determine the short-term stability of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride in a chosen solvent.

Methodology:

  • Preparation: Prepare a stock solution of the compound at your typical experimental concentration (e.g., 10 mM) in your solvent of choice (e.g., water, DMSO, or cell culture media).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV, see Protocol 3) to determine the initial peak area or concentration. This is your baseline.

  • Incubation: Aliquot the solution into separate, sealed vials. Store one set of vials under your standard storage conditions (e.g., 4°C) and another set under your experimental conditions (e.g., 37°C).

  • Time-Point Analysis: Analyze the samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5% is often considered a sign of instability that warrants further investigation.

Diagram: Preliminary Stability Workflow

prep Prepare Stock Solution (e.g., 10 mM in Media) t0 T=0 Analysis (HPLC, establish baseline) prep->t0 split Aliquot & Store t0->split storage Condition 1: Storage (e.g., 4°C) split->storage exp Condition 2: Experimental (e.g., 37°C) split->exp analysis Analyze at Time Points (2, 4, 8, 24, 48h) storage->analysis exp->analysis eval Evaluate Data (% Remaining vs. T=0) analysis->eval

Caption: Workflow for preliminary stability assessment.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and understanding the compound's intrinsic stability. It follows principles outlined in regulatory guidelines like ICH Q1A(R2).

Objective: To investigate the degradation profile of the compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 60°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Control: Keep an aliquot of the stock solution protected from light at 4°C.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (Protocol 3).

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).

Diagram: Potential Hydrolytic Degradation Pathway

reactant 1-(3-Aminocyclobutyl)piperidin-2-one (Lactam Ring Intact) product 4-amino-4-(3-aminocyclobutyl)butanoic acid (Ring-Opened Product) reactant->product H₂O (Acid or Base Catalyzed)

Optimization

optimizing reaction conditions for N-alkylation of piperidin-2-ones

Topic: Optimization of Reaction Conditions for -Alkylation of Piperidin-2-ones ( -valerolactams) Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide Core Directive: The Ambident Nucleophile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for


-Alkylation of Piperidin-2-ones (

-valerolactams) Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide

Core Directive: The Ambident Nucleophile Challenge

The primary technical hurdle in alkylating piperidin-2-ones is the ambident nature of the lactam anion. Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.

  • N-Alkylation (Thermodynamic Product): Desired. Leads to the substituted lactam.

  • O-Alkylation (Kinetic/Hard-Soft Mismatch): Undesired. Leads to lactim ethers.

To maximize


-selectivity, you must manipulate the Hard-Soft Acid-Base (HSAB)  parameters of your reaction system. The nitrogen is the "softer" nucleophilic center; the oxygen is "harder." Therefore, soft electrophiles  and dissociated ion pairs  favor 

-alkylation.
Mechanism & Selectivity Pathway

The following diagram illustrates the bifurcation between


- and 

-alkylation pathways based on resonance stabilization and electrophile interaction.

LactamAlkylation Lactam Piperidin-2-one (Substrate) Base Base Deprotonation (NaH, KOH, etc.) Lactam->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion -H+ PathN Soft-Soft Interaction (Orbital Control) Anion->PathN Soft Electrophile (R-I) Polar Aprotic Solvent PathO Hard-Hard Interaction (Charge Control) Anion->PathO Hard Electrophile (R-OTs) Oxygenophilic Counterion ProdN N-Alkylated Lactam (Thermodynamic) PathN->ProdN ProdO Lactim Ether (Kinetic/Byproduct) PathO->ProdO

Strategic Framework: Selecting Your Protocol

Do not default to Sodium Hydride (NaH) without assessment. Use this matrix to select the optimal condition for your specific substrate.

ParameterMethod A: High-Performance Method B: Phase Transfer Catalysis (PTC)
Reagents NaH (60%) / DMF or THFKOH (s) / Toluene / TBAB or TBAI
Mechanism Irreversible deprotonation (

drive)
Interfacial ion-exchange
Substrate Scope Unhindered, acid-sensitive substratesScalable, moisture-tolerant substrates
Key Advantage Highest conversion rates for difficult alkyl halidesGreen chemistry profile; easier workup
Risk Moisture sensitivity; "Runaway" exothermsSlower kinetics for unreactive halides

Standard Operating Procedures (SOPs)

Method A: The Standard NaH Protocol (High Conversion)

Best for: Small scale, valuable intermediates, or unreactive alkyl halides.

  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve piperidin-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF promotes N-alkylation by solvating the cation, leaving the "naked" anion free.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.

    • Observation: Evolution of

      
       gas. Stir for 30–45 mins at 0°C -> RT to ensure complete anion formation.
      
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1–1.5 equiv) dropwise.

    • Tip: If using a bromide or chloride, add catalytic TBAI (10 mol%) to generate the more reactive iodide in situ (Finkelstein).

  • Quench: Monitor via TLC/LCMS. Quench with sat.

    
    .
    
Method B: Solid-Liquid Phase Transfer Catalysis (Green/Scalable)

Best for: Process scale-up, avoiding DMF removal.

  • Charge: To a flask, add piperidin-2-one (1.0 equiv), Toluene (or MeCN), and finely powdered KOH (2.0 equiv).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Iodide (TBAI) (5–10 mol%).

  • Reaction: Add Alkyl Halide (1.2 equiv). Heat to 40–60°C with vigorous stirring.

    • Mechanism:[1][2] The quaternary ammonium salt shuttles the lactam anion into the organic phase as a loose ion pair, highly reactive toward

      
      .
      
  • Workup: Filter off solids. Wash filtrate with water. Evaporate solvent.[3][4]

Troubleshooting & FAQs

Q1: I am observing significant O-alkylation (Lactim Ether formation). How do I fix this?

Diagnosis: Your system is likely dominated by "Hard-Hard" interactions or tight ion pairing at the oxygen. Corrective Actions:

  • Change the Leaving Group: Switch from Alkyl-OTs (Tosylate) or Alkyl-sulfates (Hard) to Alkyl-Iodides (Soft) . The soft iodide favors attack by the softer Nitrogen.

  • Solvent Switch: If using Toluene (non-polar), switch to DMF or DMSO . Polar aprotic solvents solvate the metal cation (e.g.,

    
    ), separating the ion pair and allowing the Nitrogen (which carries less charge density but more nucleophilic character via orbital overlap) to attack.
    
  • Counter-ion Effect: If using Li bases (LiHMDS), switch to K (KHMDS or KOH) . Larger cations coordinate less tightly to the hard Oxygen.

Q2: The reaction stalls at 60% conversion. Adding more NaH doesn't help.

Diagnosis: Product inhibition or base decomposition. Corrective Actions:

  • Finkelstein Activation: Add 10 mol% Tetrabutylammonium Iodide (TBAI) . This converts your alkyl bromide/chloride into a highly reactive alkyl iodide in situ.[5]

  • Concentration: Lactam alkylations are bimolecular (

    
    ). Ensure concentration is at least 0.2 M to 0.5 M . Dilute reactions are kinetically dead.
    
Q3: My product hydrolyzes during workup.

Diagnosis: Lactim ethers (O-alkylated byproducts) or the lactam ring itself can be sensitive to aqueous acid/base workups.[5] Corrective Actions:

  • Buffer the Quench: Do not use HCl. Use saturated

    
      (pH ~5-6) or phosphate buffer.
    
  • Non-Aqueous Workup: If using Method B (PTC), simply filter off the solid salts and evaporate the toluene. This avoids aqueous hydrolysis entirely.

Optimization Logic: The Decision Tree

Use this flow to determine your next optimization step if the standard protocol fails.

OptimizationTree Start Start: Standard NaH/DMF Protocol CheckYield Check Yield & Selectivity Start->CheckYield Issue1 Issue: O-Alkylation > 10% CheckYield->Issue1 Issue2 Issue: Low Conversion (<50%) CheckYield->Issue2 Sol1 Switch LG to Iodide Use K+ base Issue1->Sol1 Sol2 Add TBAI (Catalyst) Increase Temp Issue2->Sol2

References

  • Selectivity Mechanisms: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Ambident Nucleophiles: Regioselectivity in Amide Alkylation." (Discussion on HSAB theory applied to Amides/Lactams).
  • PTC Protocols: Bogdal, D., et al. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules, 1999. Link

  • General Optimization: Yu, M., et al. "N-alkylation of lactams with secondary heterobenzylic bromides." Tetrahedron Letters, 2014.[6] (Demonstrates substrate tolerance and bromide optimization). Link

  • Green Chemistry Approaches: "Phase Transfer Catalysis N-Alkylation of Lactams." ACS GCI Pharmaceutical Roundtable. Link

Sources

Troubleshooting

common impurities in 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride synthesis

Technical Support Center: Impurity Profiling & Control for 1-(3-Aminocyclobutyl)piperidin-2-one Hydrochloride Audience: Process Chemists, Analytical Scientists, and Drug Discovery Leads. Scope: Synthesis optimization, im...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Control for 1-(3-Aminocyclobutyl)piperidin-2-one Hydrochloride

Audience: Process Chemists, Analytical Scientists, and Drug Discovery Leads. Scope: Synthesis optimization, impurity identification, and salt form stabilization.

Executive Summary: The Architecture of a Difficult Building Block

The synthesis of 1-(3-Aminocyclobutyl)piperidin-2-one hydrochloride presents a deceptive challenge. While it appears to be a simple coupling of a lactam and a cyclobutane, the strain of the four-membered ring and the conformational rigidity of the 1,3-substitution pattern create a minefield of stereochemical and regio-isomeric impurities.

This guide moves beyond standard protocols to address the why and how of failure modes, focusing on the most robust synthetic route: Reductive Amination followed by Lactamization .

Part 1: The Synthetic Pathway & Impurity Origins

To control impurities, one must map their genesis.[1] The following workflow illustrates the "Stepwise Construction" route, which is superior to direct N-alkylation (which often yields elimination byproducts).

SynthesisPath SM1 3-Oxocyclobutyl Carbamate (Boc) Inter Intermediate A: Linear Amino Ester SM1->Inter Reductive Amination (NaBH(OAc)3) Imp_Dimer IMPURITY C: Bis-alkylation Dimer SM1->Imp_Dimer Excess SM2 SM2 Methyl 5-aminovalerate SM2->Inter Reductive Amination (NaBH(OAc)3) Target_Prot Target (Protected): Boc-Lactam Inter->Target_Prot Cyclization (Heat/Base) Imp_CisTrans IMPURITY A: Undesired Diastereomer (Cis/Trans Ratio) Inter->Imp_CisTrans Lack of Stereocontrol Imp_Linear IMPURITY B: Uncyclized Linear Ester Inter->Imp_Linear Incomplete Cyclization Target_Final FINAL PRODUCT: 1-(3-Aminocyclobutyl) piperidin-2-one HCl Target_Prot->Target_Final Deprotection (HCl/Dioxane) Imp_Elim IMPURITY D: Cyclobutene (Elimination) Target_Prot->Imp_Elim Thermal Stress

Caption: Figure 1. Reaction cascade for the stepwise construction of the target, highlighting the divergence points for critical impurities A, B, C, and D.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Stereochemical Control (The Cis/Trans Trap)

Q: I am observing a 60:40 ratio of diastereomers by HPLC. How do I force the reaction toward the trans-isomer (thermodynamic)?

The Science: The 1,3-substitution on the cyclobutane ring creates cis and trans isomers. In reductive amination, the hydride source determines the attack angle.

  • Kinetic Control: Small hydrides (NaBH₄) often attack from the less hindered face, yielding mixed results.

  • Thermodynamic Control: The trans-isomer (diequatorial-like conformation) is generally more stable.

Protocol Adjustment:

  • Switch Reducing Agents: Move from Sodium Triacetoxyborohydride (STAB) to a bulkier reductant if kinetic control is desired, or use equilibration conditions for thermodynamic control.

  • Equilibration Step: If the trans-isomer is the target, perform the reductive amination at elevated temperature (40–50°C) or allow the intermediate imine to equilibrate before reduction.

  • Purification: These isomers often have distinct solubilities. Test recrystallization of the Boc-protected intermediate in Heptane/EtOAc before deprotection. Separation is much harder at the final HCl salt stage.

Q: Can I separate the isomers using standard C18 HPLC? Answer: Rarely efficiently. The cyclobutane ring pucker is subtle.

  • Recommendation: Use a column with enhanced shape selectivity (e.g., Phenyl-Hexyl or C30 phases) or a chiral polysaccharide column (AD-H or IC), which often separates diastereomers of cyclic amines better than standard C18.

Module 2: Chemical Impurities & Byproducts

Q: My LCMS shows a persistent impurity at M+32 relative to the product. What is it?

Diagnosis: This is likely Impurity B (The Linear Ester) or a methanol adduct.

  • Cause: Incomplete cyclization of the intermediate amino-ester (Intermediate A in Fig 1). The piperidin-2-one ring failed to close.

  • Fix:

    • Drive the Reaction: Ensure the cyclization step (usually heating in toluene or alcohol with base) is pushed to completion.

    • Avoid Methanol in Workup: If the ring opens during workup, it may form a methyl ester. Use non-nucleophilic solvents (MeCN, DCM) for the final salt formation.

Q: I see a peak corresponding to [2M - HCl]. Is this a dimer? Diagnosis: Yes, Impurity C .

  • Mechanism: During the reductive amination, the primary amine of the 5-aminovalerate can react with two molecules of cyclobutanone if the stoichiometry is off.

  • Prevention: always maintain a slight excess of the amine component relative to the ketone, or add the ketone slowly to the amine solution (Inverse Addition).

Module 3: Salt Formation & Stability

Q: The final HCl salt is turning into a sticky gum. How do I get a free-flowing solid?

The Science: Piperidin-2-ones are lactams and can be hygroscopic. The hydrochloride salt of the primary amine adds to this water affinity. Excess HCl trapped in the lattice causes deliquescence.

Solid State Protocol:

  • Stoichiometry is Key: Do not use a large excess of HCl gas/dioxane. Use exactly 1.05 equivalents.

  • Lyophilization: Dissolve the gum in water/MeCN (1:1) and freeze-dry. This usually yields a stable amorphous powder.

  • Anti-solvent Crystallization: Dissolve in minimum MeOH, then slowly add Et₂O or MTBE with vigorous stirring. If it oils out, sonicate to induce nucleation.

Part 3: Data & Specifications

Table 1: Common Impurity Profile & Limits

Impurity IDStructure DescriptionRelative Retention (RRT)*OriginControl Strategy
Imp-A Cis-isomer (Diastereomer)0.95 or 1.05Reductive AminationCrystallization of Boc-intermediate; Prep-HPLC.
Imp-B Linear Amino-Ester (Uncyclized)1.20Incomplete CyclizationExtend reaction time; Heat drive.
Imp-C Bis-cyclobutyl Dimer1.85Stoichiometry ErrorSlow addition of ketone; Excess amine.
Imp-D Cyclobutene (Elimination)0.85Thermal DegradationAvoid strong bases (NaH, tBuOK) at high temps.

*RRT is approximate based on C18/0.1% TFA gradient.

Part 4: Decision Logic for Stereochemistry

Use this logic flow to determine the correct conditions for your specific isomer target.

StereoLogic Start Target Isomer? Trans Trans (Thermodynamic) Start->Trans Cis Cis (Kinetic) Start->Cis Trans_Cond Conditions: NaBH(OAc)3, AcOH Room Temp or 40°C Allow equilibration Trans->Trans_Cond Cis_Cond Conditions: L-Selectride or NaBH4 -78°C to 0°C Bulky hydride attack Cis->Cis_Cond Purify Purification: Recrystallize Boc-intermediate in Hexane/EtOAc Trans_Cond->Purify Cis_Cond->Purify

Caption: Figure 2. Decision tree for selecting reducing agents to favor specific stereochemical outcomes.

References

  • Moglioni, A. G., et al. (2000). "Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives." Tetrahedron: Asymmetry, 11(20), 4121-4132. Link

    • Relevance: Establishes the baseline for stereocontrol in cyclobutyl amine synthesis.
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link

    • Relevance: The definitive guide on using NaBH(OAc)
  • Krasavin, M., et al. (2019). "Stereoselective hydrogenation of unsaturated substituted piperidinones." Tetrahedron Letters, 60(12), 844-847. Link

    • Relevance: Discusses the stability and formation of the piperidinone (lactam) ring systems.
  • LGC Standards. (2021). "Pharmaceutical impurity profiling & custom synthesis." White Paper. Link

    • Relevance: General methodologies for isolating and characterizing difficult isomeric impurities in pharmaceutical intermedi

Sources

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